molecular formula C10H10ClNO4S2 B12315297 N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide

N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide

Cat. No.: B12315297
M. Wt: 307.8 g/mol
InChI Key: CQHAWPQTOUNQKF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide typically involves the reaction of 4-chloroaniline with a sulfonyl chloride derivative. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile . The reaction conditions include maintaining the temperature at around 80°C and using water as a co-solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides. These products have various applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts the normal metabolic processes of microorganisms, leading to their death . The molecular pathways involved include the inhibition of folic acid synthesis, which is crucial for the survival of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.

Properties

Molecular Formula

C10H10ClNO4S2

Molecular Weight

307.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,1-dioxo-2,5-dihydrothiophene-3-sulfonamide

InChI

InChI=1S/C10H10ClNO4S2/c11-8-1-3-9(4-2-8)12-18(15,16)10-5-6-17(13,14)7-10/h1-5,12H,6-7H2

InChI Key

CQHAWPQTOUNQKF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CS1(=O)=O)S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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